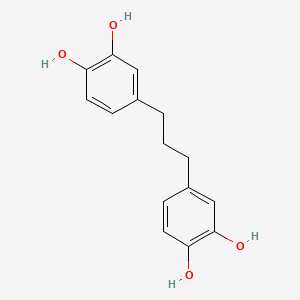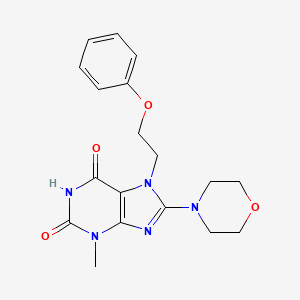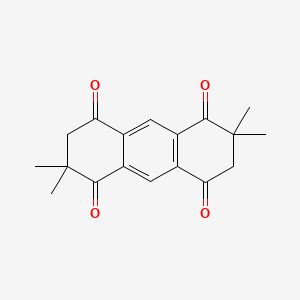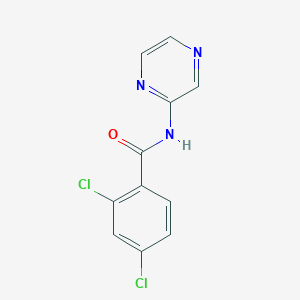
Dimethyl 6-chloroquinoline-2,3-dicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethyl 6-chloroquinoline-2,3-dicarboxylate is a synthetic compound belonging to the quinoline family. This compound has garnered attention due to its potential applications in various fields, including chemistry, biology, medicine, and industry. It is characterized by its molecular structure, which includes a quinoline ring substituted with chlorine and ester groups.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl 6-chloroquinoline-2,3-dicarboxylate can be achieved through several methods. One common approach involves the condensation of a primary aryl amine with a 1,3-diketone or β-keto-aldehyde, followed by cyclodehydration in the presence of a strong acid. Another method involves the use of transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and ultrasound irradiation reactions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Dimethyl 6-chloroquinoline-2,3-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can convert the ester groups to alcohols or other reduced forms.
Substitution: The chlorine atom in the quinoline ring can be substituted with other nucleophiles, leading to the formation of diverse derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions include various quinoline derivatives with modified functional groups, which can have different chemical and biological properties.
Aplicaciones Científicas De Investigación
Dimethyl 6-chloroquinoline-2,3-dicarboxylate has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of materials with specific properties, such as dyes and polymers
Mecanismo De Acción
The mechanism of action of dimethyl 6-chloroquinoline-2,3-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to dimethyl 6-chloroquinoline-2,3-dicarboxylate include:
2-Chloroquinoline-3-carbaldehyde: Another quinoline derivative with similar structural features.
Dimethyl 6-chloroquinoline-2,4-dicarboxylate: A closely related compound with a different substitution pattern on the quinoline ring.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Propiedades
Número CAS |
110139-44-1 |
|---|---|
Fórmula molecular |
C13H10ClNO4 |
Peso molecular |
279.67 g/mol |
Nombre IUPAC |
dimethyl 6-chloroquinoline-2,3-dicarboxylate |
InChI |
InChI=1S/C13H10ClNO4/c1-18-12(16)9-6-7-5-8(14)3-4-10(7)15-11(9)13(17)19-2/h3-6H,1-2H3 |
Clave InChI |
SFWYDTNQDSZMOD-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=C(N=C2C=CC(=CC2=C1)Cl)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-{2-[4-(Dimethoxymethyl)phenyl]ethenyl}-1-methylquinolin-1-ium methyl sulfate](/img/structure/B14335564.png)

![2-Methyl-3-{4-[(pyridin-3-yl)methyl]phenyl}prop-2-enoyl chloride](/img/structure/B14335581.png)



![N-[(Diethylcarbamothioyl)sulfanyl]-4-methylbenzamide](/img/structure/B14335614.png)




![(E,E)-N,N'-(Ethane-1,2-diyl)bis[1-(2-bromophenyl)methanimine]](/img/structure/B14335634.png)
![1H-1,2,4-Triazole, 1-[1-(5-chloro-2-methoxyphenyl)-2-ethyl-1-butenyl]-](/img/structure/B14335637.png)
